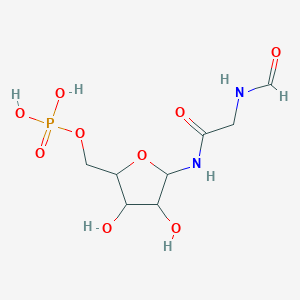

Phosphoribosyl-N-formylglycineamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphoribosyl-N-formylglycineamide, also known as Formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a crucial building block for DNA and RNA. This compound also plays a role in the biosynthesis of vitamins such as thiamine and cobalamin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphoribosyl-N-formylglycineamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction conditions typically involve the presence of 10-formyltetrahydrofolate and the enzyme under physiological conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally synthesized through enzymatic reactions that mimic natural biosynthetic pathways. These methods ensure high specificity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Phosphoribosyl-N-formylglycineamide primarily undergoes formylation and amidination reactions. The formylation reaction involves the addition of a formyl group, while the amidination reaction involves the conversion to an amidine by transferring an amino group from glutamine .

Common Reagents and Conditions

Formylation: 10-formyltetrahydrofolate as the formyl donor.

Amidination: Glutamine as the amino group donor, ATP as an energy source, and the enzyme phosphoribosylformylglycinamidine synthase.

Major Products

Formylation: this compound.

Amidination: 5’-phosphoribosylformylglycinamidine.

Aplicaciones Científicas De Investigación

Phosphoribosyl-N-formylglycineamide has several scientific research applications:

Mecanismo De Acción

Phosphoribosyl-N-formylglycineamide exerts its effects through enzymatic reactions. The enzyme phosphoribosylglycinamide formyltransferase catalyzes the addition of a formyl group to glycineamide ribonucleotide, forming this compound. This compound is then converted to an amidine by phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine . These reactions are crucial for the biosynthesis of purine nucleotides.

Comparación Con Compuestos Similares

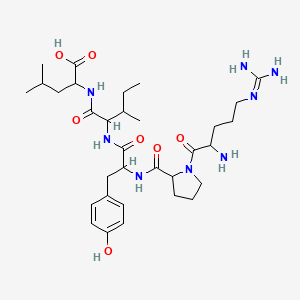

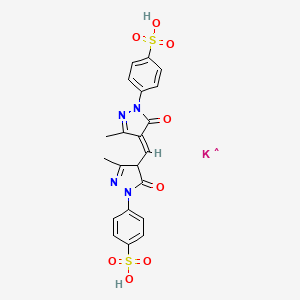

Phosphoribosyl-N-formylglycineamide is unique due to its role in purine nucleotide biosynthesis. Similar compounds include:

Glycineamide ribonucleotide: The precursor in the biosynthesis pathway.

5’-phosphoribosylformylglycinamidine: The product formed after amidination.

5-Aminoimidazole ribotide: Another intermediate in the purine biosynthesis pathway.

This compound stands out due to its specific role in the formylation and amidination steps of purine nucleotide biosynthesis.

Propiedades

IUPAC Name |

[5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLUNDMVKSKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N2O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)

![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)

![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)